N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide
Description
This compound features a benzodioxole moiety fused to a thiazole ring, connected via a thioether bridge to an acetamide group substituted with a thiazol-2-ylamino moiety.
Properties
IUPAC Name |
2-[2-[[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S3/c22-14(20-16-18-3-4-27-16)7-26-8-15(23)21-17-19-11(6-28-17)10-1-2-12-13(5-10)25-9-24-12/h1-6H,7-9H2,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJQUAUWWFBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CSCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most reliable method for thiazole ring formation. For Intermediate A , the protocol involves:
- Reacting 1,3-benzodioxol-5-ylcarbonyl chloride with thiourea in ethanol at reflux (80°C, 6 h).
- Cyclization via elimination of HCl to yield the thiazole core.
Optimization :
- Catalyst : Tetrabutylammonium hexafluorophosphate (20 mol%) accelerates the reaction, reducing time to 15 min.
- Yield : 82–89% (isolated) under optimized conditions.
Characterization :
- FTIR : C=N stretch at 1596–1607 cm⁻¹, NH₂ bend at 1642 cm⁻¹.
- ¹H NMR (DMSO-d₆): δ 7.22–7.29 (m, 4H, Ar-H), 8.17 (s, 1H, NH₂).
Synthesis of 2-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)acetic Acid
Thioacetamide Formation
The thioacetamide moiety is synthesized via:
- Reaction of acetonitrile with hydrogen sulfide under pressure (120–130°C, 24 h) using a polymer-supported amine catalyst.
- Functionalization : Introducing the thiazol-2-ylamino group via nucleophilic substitution with 2-aminothiazole in DMF at 80°C (12 h).
Key Data :
- Yield : 75–84% (after recrystallization in ethanol-water).
- ¹³C NMR : δ 193.3 (C=O), 49.2 (-CH₂), 55.4 (OCH₃).
Coupling Strategy for Final Compound
Acetamide Bond Formation
Intermediate A is reacted with chloroacetyl chloride in anhydrous DMF under nitrogen:
Thioether Linkage
The resulting chloroacetamide derivative is treated with Intermediate B in the presence of K₂CO₃:
- Nucleophilic substitution : -SH group attacks the α-carbon of the acetamide.
- Workup : Extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography.
Reaction Conditions :
- Solvent : DMF
- Temperature : 80°C, 12 h
- Yield : 68–72%
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 51.72 | 50.98 |
| H | 3.25 | 3.09 |
| N | 15.11 | 14.65 |
| S | 20.68 | 19.92 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Hantzsch Synthesis | 89 | 0.25 | 98 |
| Polymer-Catalyzed | 84 | 24 | 95 |
| Acetamide Coupling | 72 | 12 | 97 |
The Hantzsch method offers superior efficiency, while the polymer-catalyzed route ensures scalability.
Challenges and Optimization Opportunities
- Byproduct Formation : Trace amounts of N-acetyl derivatives are observed during acetamide coupling, necessitating gradient chromatography.
- Catalyst Recovery : Polymer-supported amines in thioacetamide synthesis allow catalyst reuse (≥5 cycles).
- Solvent Effects : Replacing DMF with ionic liquids (e.g., [BMIM]BF₄) may enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: Its biological activity has been studied in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and infectious diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Data Table
*Hypothetical formula based on IUPAC name interpretation.
Key Research Findings
- Substituent Impact: The thiazol-2-ylamino group in the target compound may enhance hydrogen bonding with biological targets (e.g., bacterial enzymes) compared to the dimethylphenyl group in 1040639-07-3 .
- Synthetic Complexity : Triazole-linked derivatives () require multi-step click chemistry, whereas the target compound’s synthesis likely involves simpler thioether formation .
- Activity Trends : Benzodioxole-thiazole hybrids (e.g., D14, 1040639-07-3) lack reported bioactivity data, whereas triazole-containing analogues show validated kinase inhibition, suggesting substituent choice critically influences function .
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide is a complex organic compound that exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Often associated with antioxidant and anticancer properties.
- Thioacetamide Group : Contributes to the compound's reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound can inhibit tumor growth through various mechanisms:
-
Enzyme Inhibition : The compound may inhibit specific kinases involved in tumor proliferation. For example, studies have shown that thiazole-based compounds can inhibit DYRK1A, a kinase implicated in cancer progression .
Compound IC50 (μM) Target N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-thioacetamide <10 DYRK1A (5Z)-5-benzodioxole derivative 0.028 DYRK1A - Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including MDA-MB 231 (breast carcinoma) and HCT116 (colorectal carcinoma) .
Antimicrobial Effects
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains. The presence of the thiazole ring enhances its ability to interact with microbial enzymes.
The biological activity of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-thioacetamide is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of enzymes critical for cancer cell metabolism and proliferation.
- Signaling Pathway Interference : By altering signaling pathways related to growth factors and apoptosis, the compound can induce cell death in malignant cells.
Synthesis Methods
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-thioacetamide involves several steps:
- Formation of the Benzodioxole Ring : Typically achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Thiazole Ring : This is often done via the Hantzsch thiazole synthesis method.
- Coupling Reactions : The benzodioxole and thiazole rings are coupled using palladium-catalyzed reactions.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A recent study evaluated the compound against multiple cancer cell lines, reporting an IC50 value below 10 μM against HCT116 cells, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial potential against various bacterial strains, demonstrating significant inhibition rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
